N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperazine ring, a butanoyl group, and a fluorobenzoyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-benzylpiperazine with butanoyl chloride to form the butanoylpiperazine intermediate. This intermediate is then reacted with 4-fluorobenzoyl isothiocyanate under controlled conditions to yield the final thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine or thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antileishmanial activities.
Medicine: Potential therapeutic agent for treating diseases such as type II diabetes mellitus.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate metabolism . Additionally, it may interact with cellular receptors and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methyl-4-phenyl thiazol-2-yl)-3-cyclopropanoyl thiourea
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanoylpiperazine and fluorobenzoyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C22H25FN4O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H25FN4O2S/c1-2-3-20(28)27-14-12-26(13-15-27)19-10-8-18(9-11-19)24-22(30)25-21(29)16-4-6-17(23)7-5-16/h4-11H,2-3,12-15H2,1H3,(H2,24,25,29,30) |
InChI Key |
BMROZXGGNCHKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.